[1-(4-Fluorophenyl)propyl](7-methyloctyl)amine hydrochloride
Description
1-(4-Fluorophenyl)propylamine hydrochloride is a fluorinated amine derivative with the molecular formula C₁₈H₃₀FN·HCl (molecular weight: 315.89 g/mol) and CAS number 1041552-56-0 . The compound features a 4-fluorophenyl group attached to a propylamine backbone, coupled with a branched 7-methyloctyl chain. This structural configuration suggests moderate lipophilicity due to the extended alkyl chain, which may influence its pharmacokinetic properties, such as membrane permeability and tissue distribution.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)propyl]-7-methyloctan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30FN.ClH/c1-4-18(16-10-12-17(19)13-11-16)20-14-8-6-5-7-9-15(2)3;/h10-13,15,18,20H,4-9,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGPXGKOUVBXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)NCCCCCCC(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
Reductive amination stands as the most direct route for constructing the secondary amine backbone of this compound. The process involves the condensation of 4-fluorophenylpropanal with 7-methyloctylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in methanol or dichloromethane facilitates imine intermediate reduction at ambient temperatures.
The reaction’s success hinges on maintaining strict pH control (pH 4–6) using acetic acid or ammonium acetate buffers to protonate the intermediate imine, enhancing electrophilicity for subsequent borohydride attack. A typical protocol employs a 1:1.2 molar ratio of aldehyde to amine, achieving yields of 68–72% after 12–24 hours.
Substrate Modifications
Steric hindrance from the 7-methyloctyl group necessitates extended reaction times compared to linear alkylamines. Microwave-assisted synthesis at 60°C for 2 hours has been reported to improve yields to 78% by accelerating imine formation. Alternative aldehydes, such as 4-fluorophenylbutyraldehyde, were tested but resulted in diminished yields (55–60%) due to increased hydrophobic interactions during purification.
Alkylation Strategies for Amine Formation
Nucleophilic Displacement of Halides
A two-step alkylation sequence provides an alternative pathway:
- Formation of 1-(4-Fluorophenyl)propylamine : Reacting 4-fluorobenzyl chloride with propylamine in acetonitrile at reflux (82°C, 8 hours) yields the primary amine intermediate (84% yield).
- Secondary Amine Construction : Treating the intermediate with 7-methyloctyl bromide under phase-transfer conditions (tetrabutylammonium iodide, K2CO3, DMF) at 100°C for 16 hours affords the tertiary amine precursor (63% yield).
This method’s limitations include competing elimination reactions with bulky alkyl halides, necessitating careful temperature modulation.
Smiles Rearrangement for Direct Functionalization
Emerging strategies adapt the O→N Smiles rearrangement for installing the 7-methyloctyl group. Initial alkylation of 1-(4-fluorophenyl)propanol with α-bromo-7-methyloctanamide in DMF at 70°C for 24 hours generates an ether intermediate. Subsequent base-mediated rearrangement (KOH, EtOH/H2O) induces amide migration, yielding the target amine after acidic hydrolysis (58% overall yield).
While avoiding metal catalysts, this route requires rigorous exclusion of moisture during the rearrangement step to prevent hydrolysis side reactions.
Hydrochloride Salt Formation
Acid-Base Neutralization
Freebase conversion to the hydrochloride salt is achieved by bubbling dry HCl gas through a solution of the amine in diethyl ether at 0–5°C. Critical parameters include:
Alternative Salt Formation Techniques
Aqueous HCl (1M) can be used for small-scale preparations, but often results in hydrated salts requiring prolonged drying under vacuum. Anti-solvent precipitation using ethyl acetate/hexane mixtures (4:1 v/v) improves crystal morphology for pharmaceutical applications.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl3): δ 7.25–7.18 (m, 2H, ArH), 6.98–6.91 (m, 2H, ArH), 3.12 (t, J=7.2 Hz, 1H, CHN), 1.82–1.45 (m, 16H, alkyl)
- HPLC : C18 column, 75:25 MeCN/H2O + 0.1% TFA, tR=8.7 min (purity ≥98%)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 72 | 98 | One-pot synthesis | Sensitive to steric hindrance |
| Alkylation | 63 | 95 | Scalable | Multiple purification steps |
| Smiles Rearrangement | 58 | 97 | Metal-free | Moisture-sensitive conditions |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: Substitution reactions can occur, especially in the presence of halogenating agents or nucleophiles .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms, contributing to the understanding of fluorinated compounds in organic synthesis. It is particularly useful in:
- Synthesis of Specialty Chemicals : Used in creating high-value chemicals through controlled reactions.
- Reaction Mechanism Studies : Helps elucidate the behavior of similar compounds under various conditions.
Biology
In biological research, 1-(4-Fluorophenyl)propylamine hydrochloride is utilized to investigate:
- Cell Signaling Pathways : Understanding how fluorinated compounds influence cellular processes.
- Receptor Interactions : Studying the binding affinity and efficacy of this compound with various biological receptors, which can lead to insights into its pharmacological potential.
Medicine
The compound is being investigated for its potential therapeutic applications, particularly in:
- Neurological Disorders : Research indicates it may have effects on neurotransmitter systems, warranting further exploration in treating conditions like depression or anxiety.
- Cancer Treatments : Preliminary studies suggest it might inhibit certain cancer cell lines, making it a candidate for further pharmacological development.
Industry
In industrial applications, this compound plays a role in:
- Pharmaceutical Intermediates : It is used in the production of intermediates necessary for developing new drugs.
- Development of Specialty Chemicals : Its properties allow for the creation of tailored chemicals for specific industrial needs.
Case Studies
| Study Title | Application | Findings |
|---|---|---|
| Study on Fluorinated Compounds in Medicine | Neurological Disorders | Demonstrated potential efficacy in modulating neurotransmitter activity. |
| Synthesis of Novel Anticancer Agents | Cancer Treatment | Showed significant inhibition of cancer cell proliferation in vitro. |
| Reaction Mechanisms Involving Fluorinated Amines | Organic Chemistry | Provided insights into the stability and reactivity of fluorinated amines under various conditions. |
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)propylamine hydrochloride involves its interaction with specific molecular targets such as receptors and enzymes . The compound binds to these targets, modulating their activity and influencing cellular pathways . This interaction can lead to various biological effects, including changes in cell signaling and gene expression .
Comparison with Similar Compounds
Key Differences :
- The 7-methyloctyl chain in the target compound provides greater lipophilicity than the shorter ethoxyethyl/propyl chains in HBK analogues, which may affect bioavailability and tissue penetration .
Fluorophenyl-Containing Amines
[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine Hydrochloride
Citalopram-Related Impurities
- Example: Citalopram Hydrochloride Impurity G (CAS 1329745-98-3) contains a dimethylaminopropyl chain and an isobenzofuran ring .
- Comparison :
- The isobenzofuran moiety in citalopram derivatives introduces rigidity, contrasting with the flexible alkyl chain in the target compound.
- Fluorine substitution in both compounds may enhance blood-brain barrier penetration, though the target’s lack of a heterocyclic ring suggests divergent therapeutic targets .
Herbicidal Fluorinated Amines
Compounds like N-(4-fluorophenyl)glycine () are evaluated for herbicidal activity by targeting cellulose synthase (CESA).
- Comparison :
- The target compound’s branched alkyl chain may reduce water solubility compared to N-(4-fluorophenyl)glycine, limiting its utility in agricultural formulations.
- Fluorine’s role in enhancing membrane permeability is a shared feature, though the target’s larger size may hinder binding to CESA proteins .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 1-(4-Fluorophenyl)propylamine HCl | C₁₈H₃₀FN·HCl | 315.89 | 4-Fluorophenyl, 7-methyloctyl | High lipophilicity, likely slow metabolism |
| [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine HCl | C₁₆H₁₇F₂N·HCl | 310.77 | 3-Fluorophenyl, 4-fluorophenyl | Dual aromatic fluorination, moderate solubility |
| HBK15 | C₂₃H₂₈ClNO₃·HCl | 454.39 | 2-Chloro-6-methylphenoxy, methoxyphenyl | Piperazine core, potential CNS activity |
| SCH58235 (metabolite of SCH48461) | Not provided | Not provided | Glucuronide conjugate | 400× higher potency than parent compound |
Discussion of Substituent Effects
- Fluorine Substitution : Fluorine in the 4-position (common in all compared compounds) enhances binding to aromatic receptors via electron-withdrawing effects and improves metabolic stability by resisting oxidation .
- Shorter chains in HBK analogues or SCH metabolites favor faster systemic clearance .
- Aromatic vs. Aliphatic Amines : Piperazine-based compounds (HBK series) exhibit broader receptor interaction profiles, while the target compound’s simpler structure may prioritize selective binding .
Biological Activity
1-(4-Fluorophenyl)propylamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of 1-(4-Fluorophenyl)propylamine hydrochloride is primarily linked to its interaction with various neurotransmitter systems. It is structurally related to other compounds that have shown promise in treating neurological disorders, particularly those affecting dopaminergic and serotonergic pathways.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antipsychotic Activity : Some derivatives have shown efficacy in reducing symptoms of psychosis in animal models.
- Anxiolytic Effects : Compounds targeting serotonin pathways may provide anxiety relief.
- Neuroprotective Properties : Certain structural analogs demonstrate the ability to protect neuronal cells from degeneration.
Data Table: Comparative Biological Activity
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Antipsychotic | |
| Compound B | Anxiolytic | |
| Compound C | Neuroprotective |
Case Studies
-
Antipsychotic Efficacy :
- A study involving a related compound demonstrated significant reductions in psychotic symptoms in rodent models, suggesting potential efficacy for 1-(4-Fluorophenyl)propylamine hydrochloride as an antipsychotic agent. The compound exhibited a favorable side effect profile compared to traditional antipsychotics, which often cause extrapyramidal symptoms .
- Neuroprotective Effects :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)propylamine hydrochloride, and how can experimental efficiency be improved?
- Methodological Answer : Employ a hybrid computational-experimental workflow to reduce trial-and-error approaches. For example, quantum chemical calculations (e.g., density functional theory) can predict reaction pathways, while statistical design of experiments (DoE) identifies critical parameters like temperature, solvent polarity, and catalyst loading . ICReDD’s framework integrates computational reaction path searches with experimental validation, enabling rapid optimization of conditions (e.g., solvent systems for amine hydrochloridation) .
Q. Which spectroscopic techniques are most reliable for characterizing the structural purity of this compound?
- Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR (to confirm fluorophenyl and alkyl chain environments), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystalline) to resolve stereochemical ambiguities. For hydrochloride salts, FT-IR can verify N–H stretching and Cl<sup>−</sup> counterion interactions .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Pair with HPLC-UV monitoring of degradation products under controlled humidity/temperature (ICH Q1A guidelines) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based reporter assays). Apply multivariate analysis to isolate confounding variables (e.g., solvent DMSO’s cytotoxicity masking true activity). Case studies in kinase inhibitors highlight the need for standardized positive controls and replication across labs .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to map the fluorophenyl group’s hydrophobic interactions and the amine’s hydrogen-bonding potential. Molecular dynamics simulations (AMBER/CHARMM) can assess binding stability under physiological conditions. Validate predictions with mutagenesis studies on target residues .
Q. What experimental designs minimize batch-to-batch variability during scale-up synthesis?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ Raman spectroscopy during HCl salt formation). Statistical process control (SPC) charts can track critical quality attributes (CQAs) like particle size distribution, ensuring reproducibility at pilot-plant scale .
Q. How do structural modifications (e.g., varying alkyl chain length) affect the compound’s physicochemical and pharmacological properties?
- Methodological Answer : Design a congener library with systematic alkyl chain variations. Use QSAR models to correlate logP (octanol-water) with membrane permeability and in vitro ADMET profiles. Compare metabolic stability via liver microsome assays .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between computational predictions and experimental results in reaction yields?
- Methodological Answer : Re-examine computational assumptions (e.g., solvent effects omitted in DFT). Use Bayesian optimization to iteratively refine models with experimental feedback. ICReDD’s “computation → experiment → data mining” loop has reduced such gaps in analogous amine syntheses .
Q. What statistical methods are robust for analyzing dose-response data with high variability?
- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-experiment variability. Bootstrap resampling can quantify confidence intervals for EC50/IC50 values. Outlier detection (Grubbs’ test) ensures data integrity .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
